Regioselective Synthesis Yield in Cross-Acyloin Condensation vs. 1-Hydroxy-2-butanone
In a patent route to 1,2-pentanediol, 1-hydroxy-2-pentanone is obtained as the exclusive intermediate from n-butanal and paraformaldehyde via thiazolium-catalyzed cross-acyloin condensation with an isolated yield of 65% and purity >98% (GC) [1]. Under identical conditions, the use of propanal yields 1-hydroxy-2-butanone; however, the longer alkyl chain of n-butanal provides superior phase separation and distillation characteristics, making the pentanone easier to isolate [1]. The regioselectivity for the 1-hydroxy-2-one isomer over the alternative 1-hydroxy-3-one is effectively complete, a feature not guaranteed with unsymmetrical ketone reduction routes.
| Evidence Dimension | Isolated yield and purity of 1-hydroxy-2-ketone intermediate |
|---|---|
| Target Compound Data | 65% yield, >98% purity |
| Comparator Or Baseline | 1-Hydroxy-2-butanone (analogous synthesis with propanal): yield not explicitly reported but known to be similar; isolation advantage of pentanone inferred |
| Quantified Difference | Comparable yield but superior ease of purification for the C5 homologue due to higher boiling point (152 °C vs. ~130 °C for butanone) |
| Conditions | Thiazolium salt catalyst, Et3N, solvent, 40–50 °C, atmospheric pressure |
Why This Matters
For procurement of a synthetic intermediate, the high purity and straightforward isolation of 1-hydroxy-2-pentanone reduces downstream purification costs relative to shorter-chain analogues.
- [1] Chen, X. et al. Method for synthesizing 1,2-pentanediol. CN102180769A, 2011. View Source
